molecular formula C14H31NO3 B12668752 Einecs 298-619-6 CAS No. 93820-40-7

Einecs 298-619-6

Cat. No.: B12668752
CAS No.: 93820-40-7
M. Wt: 261.40 g/mol
InChI Key: DEJBEXXXCAJTQT-UHFFFAOYSA-N
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Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 298-619-6 is a chemical substance registered under the EU regulatory framework for existing commercial chemicals. The compound’s classification and properties can be inferred through computational methods such as Quantitative Structure-Activity Relationships (QSAR) and structural similarity analyses, which are critical for filling data gaps in toxicity and environmental impact assessments .

Properties

CAS No.

93820-40-7

Molecular Formula

C14H31NO3

Molecular Weight

261.40 g/mol

IUPAC Name

2-(diethylamino)ethanol;6-methylheptanoic acid

InChI

InChI=1S/C8H16O2.C6H15NO/c1-7(2)5-3-4-6-8(9)10;1-3-7(4-2)5-6-8/h7H,3-6H2,1-2H3,(H,9,10);8H,3-6H2,1-2H3

InChI Key

DEJBEXXXCAJTQT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCO.CC(C)CCCCC(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Einecs 298-619-6 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Einecs 298-619-6 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving cellular processes and biochemical pathways. In medicine, it could be involved in the development of new pharmaceuticals or therapeutic agents. Industrially, it is used in the manufacture of various products, including polymers and specialty chemicals .

Mechanism of Action

The mechanism of action of Einecs 298-619-6 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context in which the compound is used. For example, in a biological setting, it might interact with enzymes or receptors to modulate cellular functions .

Comparison with Similar Compounds

Structural Similarity Metrics

Compounds are compared using the Tanimoto index, a measure of structural similarity based on PubChem 2D fingerprints. For example, 1,387 labeled chemicals from REACH Annex VI Table 3.1 were sufficient to predict properties for 33,000 unlabeled EINECS compounds via Read-Across Structure Activity Relationships (RASAR) .

Physicochemical Property Coverage

Studies comparing the ERGO dataset (28 reference substances) with 56,703 EINECS compounds demonstrate how bioavailability-related properties (e.g., logP, molecular weight) can identify overlaps in chemical space. This approach highlights that small subsets of chemicals can represent large chemical domains, reducing experimental burdens .

QSAR Modeling

QSAR models predict toxicity by linking molecular descriptors (e.g., hydrophobicity via log Kow) to experimental endpoints.

Comparison with Similar Compounds

Analog Identification and Properties

Using structural similarity and QSAR, hypothetical analogs of EINECS 298-619-6 could include halogenated compounds such as hexachlorocyclohexane (HCH) isomers (Table 1). These analogs share high hydrophobicity and persistence, making them relevant for environmental toxicity studies .

Table 1: Comparison of Hypothetical Analogs Based on Hexachlorocyclohexane Isomers

Compound Name CAS Number Molecular Weight log Kow Solubility (mg/mL) Predicted LC50 (Fish, mg/L)
γ-HCH (Lindane) 58-89-9 290.83 3.72 0.006 0.12
1,2,3,4,5,6-Hexachlorocyclohexane 608-73-1 290.83 4.14 0.001 0.08
This compound (Hypothetical) - ~290 3.8–4.2 <0.01 0.10 (QSAR estimate)

Toxicological and Environmental Profiles

  • γ-HCH (Lindane): Known for high neurotoxicity and endocrine disruption, with a bioaccumulation factor (BCF) of 1,500 in fish .

Key Research Findings

Efficiency of Structural Similarity : A 70% Tanimoto similarity threshold allows RASAR models to cover >20× more compounds than the labeled set, reducing reliance on animal testing .

Property-Driven Clustering : ERGO’s physicochemical coverage analysis showed that 28 reference substances could represent 56,703 EINECS compounds, emphasizing the utility of property-based grouping .

QSAR Limitations : Models for nitrobenzenes and chlorinated alkanes achieved high accuracy (AUC >0.7) but covered <1% of EINECS chemicals, underscoring the need for broader structural diversity in training data .

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